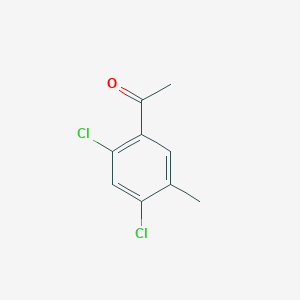

2',4'-Dichloro-5'-methylacetophenone

描述

Significance of Substituted Acetophenones as Synthetic Intermediates

Substituted acetophenones are derivatives of acetophenone (B1666503) where one or more hydrogen atoms on the phenyl ring have been replaced by other functional groups. wisdomlib.org These compounds are invaluable precursors in a multitude of organic transformations, primarily due to the reactivity of the acetyl group and the potential for further functionalization of the aromatic ring. They serve as foundational materials in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

The ketone moiety of substituted acetophenones is a hub of chemical reactivity. It can undergo a wide range of reactions, such as nucleophilic addition, condensation reactions (like the aldol (B89426) condensation to form chalcones), and various oxidation and reduction processes. wisdomlib.org For instance, the α-carbon to the carbonyl group can be halogenated to produce α-haloacetophenones, which are themselves important synthetic intermediates. researchgate.net

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the entire molecule. Electron-donating or electron-withdrawing groups influence the electron density of the aromatic ring and the reactivity of the acetyl group, thereby directing the course of subsequent reactions. This tunability makes substituted acetophenones highly versatile building blocks in the targeted synthesis of complex organic structures. nih.gov

Below is a table summarizing the key chemical properties of a representative substituted acetophenone, 2',4'-dichloroacetophenone (B156173), which shares structural similarities with the focus of this article.

| Property | Value |

| CAS Number | 2234-16-4 |

| Molecular Formula | C8H6Cl2O |

| Molecular Weight | 189.04 g/mol |

| Melting Point | 33-34 °C |

| Boiling Point | 140-150 °C at 15 mmHg |

| Appearance | Solid |

Note: Data for 2',4'-dichloroacetophenone. cdhfinechemical.comchemicalbook.com

Current Scientific Context of Dichloro- and Methyl-Substituted Acetophenones

The presence of dichloro- and methyl-substituents on an acetophenone framework places 2',4'-Dichloro-5'-methylacetophenone at the intersection of several well-established areas of chemical research. Dichloro-substituted aromatic compounds are widely utilized in the synthesis of agrochemicals and pharmaceuticals due to the unique electronic and lipophilic properties conferred by the chlorine atoms. For example, 2,4-dichloroacetophenone has been investigated for its nematicidal activity. nih.gov The chlorine atoms can also serve as leaving groups in nucleophilic aromatic substitution reactions or direct further electrophilic aromatic substitution.

Methyl-substituted acetophenones are also of significant interest. The methyl group, being an electron-donating group, can influence the regioselectivity of subsequent reactions on the aromatic ring. For instance, 4-methylacetophenone is a common starting material in various synthetic pathways. prepchem.com The combination of both dichloro and methyl substituents in a single molecule, as in this compound, is expected to result in a unique reactivity profile that can be exploited for the synthesis of novel compounds.

The synthesis of such substituted acetophenones is often achieved through Friedel-Crafts acylation, a fundamental reaction in organic chemistry where an acyl group is introduced onto an aromatic ring. pearson.comblogspot.comdoubtnut.comucla.edu In the case of this compound, the starting material would likely be 1,3-dichloro-4-methylbenzene, which would be acylated with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.compatsnap.com

Conceptual Frameworks and Unexplored Research Avenues for this compound

The unique substitution pattern of this compound provides a rich platform for exploring new chemical transformations and synthesizing novel molecular architectures. The existing knowledge of the reactivity of substituted acetophenones provides a conceptual framework for predicting the behavior of this compound and identifying unexplored research avenues.

Established Conceptual Frameworks:

Electrophilic Aromatic Substitution: The directing effects of the existing chloro and methyl substituents can be utilized to introduce further functional groups onto the aromatic ring with high regioselectivity.

Nucleophilic Acyl Substitution and Addition: The carbonyl group is a prime target for a wide range of nucleophiles, allowing for the construction of more complex side chains.

Condensation Reactions: The methyl group of the acetyl moiety can participate in condensation reactions, such as the aldol condensation, to form chalcones and other related compounds. science.gov

Unexplored Research Avenues:

Synthesis of Novel Heterocycles: The reactive sites on this compound can be exploited to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules. wisdomlib.org

Development of New Agrochemicals: Given the known biological activities of other halogenated and methylated aromatic compounds, this molecule could serve as a scaffold for the development of new pesticides and herbicides. nih.gov

Exploration in Materials Science: The specific substitution pattern may impart unique photophysical or electronic properties, making it a candidate for incorporation into novel organic materials, such as polymers or liquid crystals.

Catalytic Applications: The molecule could be derivatized to create new ligands for transition metal catalysis, where the electronic properties of the substituted phenyl ring could influence the catalytic activity.

The following table outlines the key reactants and expected products for some of the potential reactions of this compound, highlighting the versatility of this compound as a synthetic intermediate.

| Reaction Type | Reactants | Expected Product Class |

| Friedel-Crafts Acylation (Synthesis) | 1,3-dichloro-4-methylbenzene, Acetyl Chloride/AlCl3 | This compound |

| Aldol Condensation | Aromatic aldehyde, Base | Chalcone (B49325) derivative |

| α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromo-2',4'-dichloro-5'-methylacetophenone |

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4) | 1-(2,4-Dichloro-5-methylphenyl)ethanol |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | Methoxy-substituted acetophenone derivative |

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDCIYMTIDCNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,4 Dichloro 5 Methylacetophenone

Regioselective Synthesis of the 2',4'-Dichloro-5'-methylacetophenone Core

The central challenge in synthesizing this compound lies in the regioselective introduction of the acetyl group onto a pre-substituted dichloromethylbenzene (B165763) core, or alternatively, the controlled substitution of an existing acetophenone (B1666503) molecule.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.netchemguide.co.uk For the synthesis of this compound, a logical approach is the acylation of 3,5-dichlorotoluene (B1293413).

In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the starting material, 3,5-dichlorotoluene, are critical. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The acetyl group will preferentially add to the position that is electronically activated by the methyl group and is least sterically hindered. The most likely position for acylation is C2, which is ortho to the methyl group and para to one of the chlorine atoms.

The reaction is typically carried out using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) as the acylating agent and a stoichiometric amount of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). google.compatsnap.com The catalyst activates the acylating agent by forming a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the aromatic ring. youtube.comyoutube.com

Table 1: Optimized Conditions for Friedel-Crafts Acylation of Dichlorinated Aromatics

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| m-Dichlorobenzene | Acetic Anhydride | Anhydrous AlCl₃ | None | 90-95 | >90 | google.compatsnap.com |

| Toluene | Acetyl Chloride | Anhydrous AlCl₃ | Dichloromethane | Ice bath to RT | Majorly para-product | youtube.com |

| Anisole | Acetic Acid / TFAA* | Bismuth Triflate | None | 30 | High | researchgate.net |

*TFAA: Trifluoroacetic anhydride

While effective, traditional Friedel-Crafts acylation has drawbacks, including the need for stoichiometric amounts of often moisture-sensitive catalysts and the generation of significant acidic waste. iastate.edulibretexts.org Modern variations aim to mitigate these issues by using more environmentally friendly and reusable catalysts, such as solid acids or metal triflates. acs.org For instance, aluminum dodecatungstophosphate (AlPW₁₂O₄₀) has been shown to be an effective, non-hygroscopic catalyst for Friedel-Crafts acylations under solvent-free conditions. organic-chemistry.org

To overcome the limitations of Friedel-Crafts chemistry, a variety of alternative methods for the synthesis of aryl ketones have been developed. These often involve transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org

One prominent alternative is the Suzuki-Miyaura cross-coupling , which can be adapted for ketone synthesis by coupling an aryl boronic acid with an acyl chloride. organic-chemistry.org For the target molecule, this would involve the synthesis of (2,4-dichloro-5-methylphenyl)boronic acid, which could then be coupled with acetyl chloride in the presence of a palladium catalyst.

Other notable cross-coupling strategies include:

Negishi Coupling: Coupling of an arylzinc reagent with an acyl chloride, often catalyzed by palladium or nickel complexes.

Stille Coupling: Reaction of an organostannane with an acyl chloride, catalyzed by palladium. organic-chemistry.org

Heck-type Reactions: Nickel-catalyzed Heck arylation of vinyl ethers with aryl bromides can produce functionalized acetophenones.

Beyond cross-coupling, direct C-H activation and acylation have emerged as powerful tools. These methods avoid the pre-functionalization of the aromatic ring (e.g., conversion to a boronic acid or organozinc reagent). For example, rhodium-catalyzed intermolecular hydroacylation can functionalize aryl aldehydes. nih.gov N-Heterocyclic-Carbene (NHC) catalysis combined with photoredox catalysis has also been used for the direct acylation of benzylic C-H bonds. acs.org

Table 2: Comparison of Alternative Aryl Ketone Synthesis Methods

| Method | Precursor 1 | Precursor 2 | Catalyst/Reagent | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Acyl Chloride | Palladium Catalyst | Mild conditions, high functional group tolerance |

| Negishi Coupling | Aryl-Zinc Halide | Acyl Chloride | Palladium or Nickel Catalyst | High reactivity of organozinc reagent |

| Photochemical Reaction | Aldehyde | Quinone | Light (hv) | Avoids corrosive reagents and metal catalysts |

| C-H Acylation | Arene | Aldehyde | NHC/Photoredox Catalyst | Atom economical, avoids pre-functionalization |

Strategies for Orthogonal Chlorination and Methylation in Acetophenone Synthesis

An alternative to acylating a pre-substituted ring is to build the substitution pattern on a simpler acetophenone core. This requires orthogonal control, where each reaction step proceeds with high regioselectivity without interfering with the functional groups already present.

The order in which the chloro and methyl groups are introduced is dictated by the principles of electrophilic aromatic substitution. The acetyl group is a meta-director and strongly deactivating. The methyl group is an ortho-, para-director and activating. Chlorine is an ortho-, para-director but deactivating.

A potential synthetic pathway could start from 4'-methylacetophenone. The first chlorination step would be directed by the activating methyl group and the deactivating acetyl group. The methyl group directs ortho and the acetyl group directs meta, leading to potential chlorination at the 3' position (ortho to methyl, meta to acetyl). A second chlorination would then be directed by the existing methyl and chloro substituents. However, achieving the precise 2',4'-dichloro-5'-methyl substitution pattern through sequential electrophilic substitution on an acetophenone core is challenging due to the potential for forming isomeric products.

A more controlled approach involves starting with a precursor where the relative positions of some substituents are already fixed. For example, starting with 2,4-dihydroxyacetophenone allows for regioselective alkylation at the 4-position due to the differential acidity of the hydroxyl groups. nih.govdigitellinc.com While not directly applicable to the target molecule, this principle highlights the importance of precursor design in controlling regiochemistry.

Halogenation: The direct chlorination of aromatic ketones can be achieved using various reagents. mt.com Molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a common method for aromatic ring chlorination. Sulfuryl chloride (SO₂Cl₂) can also be used, sometimes offering better selectivity. google.com For α-halogenation (at the carbon adjacent to the carbonyl), different conditions are required, typically involving enol or enolate intermediates under acidic or basic conditions. nih.govwikipedia.orglibretexts.org It is crucial to select conditions that favor ring halogenation over α-halogenation.

Alkylation: Friedel-Crafts alkylation is the classic method for introducing alkyl groups onto an aromatic ring. However, it is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com Given that the target molecule contains a simple methyl group, these issues might be less pronounced. Alternative, more controlled alkylation methods are often preferred in complex syntheses.

Application of Advanced Catalytic Systems in this compound Synthesis

Modern catalysis offers solutions to many of the challenges associated with traditional synthetic methods, including issues of regioselectivity, efficiency, and environmental impact.

For Friedel-Crafts acylation, heterogeneous catalysts and "greener" reagents are gaining prominence. Methanesulfonic anhydride, for example, can promote the acylation of arenes by carboxylic acids, producing minimal metallic or halogenated waste. acs.orgacs.org Solid acid catalysts, such as zeolites or supported reagents like Envirocat EPZG, offer advantages in terms of reusability and simplified product work-up. acs.org

Transition-metal catalysis provides powerful tools for C-H functionalization, which represents a highly atom-economical approach to synthesis. nih.gov Catalytic systems based on palladium, rhodium, or nickel can direct the acylation to a specific C-H bond, often guided by a directing group on the substrate. The development of a catalytic system that could directly and regioselectively functionalize a C-H bond of 3,5-dichlorotoluene with an acetyl group would be a significant advancement for the synthesis of this compound.

Enzymatic halogenation presents a highly selective method for introducing halogen atoms onto organic molecules. nih.gov While primarily explored for natural product synthesis, the application of engineered halogenase enzymes could potentially offer unparalleled regioselectivity for the chlorination of an appropriate acetophenone precursor.

Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

The most prevalent method for synthesizing this compound and related aromatic ketones is the Friedel-Crafts acylation. This reaction is a classic example of a metal-catalyzed transformation for carbon-carbon bond formation, where a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), is employed.

The reaction proceeds by activating an acylating agent, such as acetyl chloride or acetic anhydride, with the Lewis acid catalyst. This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the substrate, in this case, 1,3-dichloro-4-methylbenzene. The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage reactivity and prevent side reactions. patsnap.comgoogle.com The final product is obtained after a hydrolysis workup to decompose the aluminum chloride complex. patsnap.com

The general scheme for the Friedel-Crafts acylation to produce this compound is as follows:

Starting Material: 1,3-dichloro-4-methylbenzene

Acylating Agent: Acetyl chloride or Acetic Anhydride

Catalyst: Anhydrous Aluminum Trichloride (AlCl₃)

Reaction: Electrophilic Aromatic Substitution

While Friedel-Crafts acylation is the dominant method, modern organometallic cross-coupling reactions also represent a potential, though less common, strategy for the synthesis of such acetophenones. These methods, often catalyzed by palladium or copper complexes, can create carbon-carbon bonds with high precision but are generally more complex and costly for this specific transformation compared to the classical Friedel-Crafts approach.

| Parameter | Description | Typical Conditions | Reference |

| Reaction Type | Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | ncert.nic.in |

| Substrate | 1,3-dichloro-4-methylbenzene | - | - |

| Acylating Agent | Acetic Anhydride | Molar ratio of substrate to acylating agent: ~1:1 | patsnap.comgoogle.com |

| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | Molar ratio of substrate to catalyst: ~1:1.3 | patsnap.com |

| Temperature | 45°C - 95°C | Initial dropwise addition at 45-55°C, followed by heating. | patsnap.comgoogle.com |

| Reaction Time | ~3 hours | Reflux and stirring for completion. | patsnap.comgoogle.com |

| Workup | Acidic Hydrolysis | Addition of hydrochloric acid to decompose the catalyst complex. | patsnap.com |

Microwave-Assisted Synthetic Approaches in Acetophenone Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of acetophenone chemistry, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity. researchgate.netresearchgate.net

The application of microwave energy in the synthesis of acetophenone derivatives, such as in Claisen-Schmidt condensations to form chalcones, has demonstrated a reduction in reaction times from hours to mere minutes. scite.airasayanjournal.co.in This efficiency stems from the direct and rapid heating of the reaction mixture, which minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures under conventional reflux. nih.gov

For the synthesis of this compound, a microwave-assisted Friedel-Crafts acylation could offer several benefits:

Reduced Reaction Time: Completion in minutes rather than hours. rasayanjournal.co.in

Higher Yields: Improved efficiency of the chemical transformation. researchgate.netscite.ai

Cleaner Reactions: Minimized side product formation, simplifying purification. rasayanjournal.co.in

Solvent-Free Conditions: Potential for reactions to be run on a solid phase or without solvent, aligning with green chemistry principles. rasayanjournal.co.in

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | 1-2 hours | Moderate | Established methodology | scite.ai |

| Microwave Irradiation | 60-120 seconds | 90-98% | Rapid synthesis, high yield, cleaner products | researchgate.netscite.ai |

Isolation and Purification Techniques for this compound

Following synthesis, the crude product contains the desired compound along with unreacted starting materials, byproducts, and potential isomers. Therefore, robust isolation and purification techniques are essential to obtain this compound of high purity.

Recrystallization and Melt Crystallization Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds. youtube.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimal amount of a suitable hot solvent, and upon gradual cooling, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). youtube.comyoutube.com The selection of an appropriate solvent is critical; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.com

Steps in Recrystallization:

Solvent Selection: Identifying a solvent with the ideal solubility profile.

Dissolution: Dissolving the impure solid in the minimum amount of hot solvent.

Filtration (optional): Hot filtration to remove insoluble impurities.

Crystallization: Allowing the solution to cool slowly to promote the formation of pure crystals.

Collection: Isolating the crystals by vacuum filtration.

Washing and Drying: Rinsing the crystals with a small amount of cold solvent and drying them to remove residual solvent. youtube.com

Melt crystallization is an alternative purification technique that does not require a solvent. It involves heating the compound above its melting point and then slowly cooling it to induce crystallization. The impurities tend to concentrate in the remaining liquid phase. This method is particularly useful for separating isomers with different melting points and is mentioned as a purification step for the structurally similar compound 2,4-dichloro-5-fluoroacetophenone. wipo.int This technique is advantageous as it avoids solvent waste and can be highly effective for industrial-scale purification.

Chromatographic Separation Protocols for Isomeric Purity

During the Friedel-Crafts acylation of 1,3-dichloro-4-methylbenzene, the formation of other positional isomers is possible, although the directing effects of the substituents generally favor the desired product. To achieve high isomeric purity, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers. The choice of stationary phase (column) is crucial for effective separation. For acetophenone derivatives and other aromatic isomers, columns that offer different selectivity mechanisms are employed:

Phenyl or PFP (Pentafluorophenyl) Columns: These columns are ideal for separating positional isomers of benzene (B151609) ring compounds due to π-π interactions between the analyte and the stationary phase. welch-us.com

C8 or C18 Columns (Reverse-Phase): While standard for many separations, specialized C8 columns can offer unique spatial selectivity suitable for separating conformational isomers. welch-us.com

Columns with Embedded Polar Groups: These can provide alternative selectivity for closely related compounds. chromforum.org

The mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is optimized to achieve the best resolution between the desired isomer and any impurities. sielc.com

Gas Chromatography (GC) can also be used for the analysis and separation of volatile compounds like acetophenone derivatives, providing excellent resolution for separating closely related isomers. amanote.com

| Technique | Stationary Phase (Column) | Principle of Separation | Application | Reference |

| HPLC | Phenyl / PFP | π-π interactions, ideal for aromatic positional isomers. | High-purity separation of isomers. | welch-us.com |

| HPLC | C8 | Weaker hydrophobicity and spatial selectivity. | Separation of conformational isomers. | welch-us.com |

| GC | Various capillary columns | Differences in volatility and interaction with the stationary phase. | Analysis of purity and separation of volatile isomers. | amanote.com |

Reaction Chemistry and Derivatization Strategies of 2 ,4 Dichloro 5 Methylacetophenone

Chemical Transformations at the Acetyl Group of 2',4'-Dichloro-5'-methylacetophenone

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a key hub for a multitude of chemical transformations. These include nucleophilic additions, condensation reactions, and various functional group interconversions.

Mechanistic Investigations of Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity underpins a range of addition and condensation reactions.

Nucleophilic Addition: The general mechanism for nucleophilic addition to a ketone like this compound can proceed under both basic and acidic conditions. libretexts.org In a base-promoted reaction, a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org Under acid catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.orgyoutube.com

Common nucleophilic addition reactions applicable to the acetyl group include:

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group yields a cyanohydrin, a versatile intermediate that contains both a hydroxyl and a nitrile group. libretexts.org

Acetal Formation: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals, which can then react with a second alcohol molecule to produce a stable acetal, effectively protecting the carbonyl group. youtube.com

Condensation Reactions: These reactions involve an initial nucleophilic addition followed by a dehydration step.

Aldol-type Condensations: While acetophenone (B1666503) itself can undergo self-condensation, crossed-condensations with other carbonyl compounds (lacking α-hydrogens, such as benzaldehyde) are more common. These reactions, like the Claisen-Schmidt condensation, are typically base-catalyzed and proceed via an enolate intermediate formed by deprotonation of the α-methyl group. researchgate.netyoutube.com

Imine and Enamine Formation: Primary amines react with the acetyl group to form imines (Schiff bases), while secondary amines yield enamines. These reactions are often acid-catalyzed and involve a carbinolamine intermediate. youtube.com

Claisen Condensation: The reaction of the acetyl group's enolate with an ester can lead to the formation of a β-dicarbonyl compound. The intramolecular version of this reaction is known as the Dieckmann condensation. masterorganicchemistry.commasterorganicchemistry.com

While specific studies on this compound are limited, the electronic nature of the substituted ring—with two electron-withdrawing chloro groups and one electron-donating methyl group—is expected to influence the reactivity of the acetyl group's α-protons and the electrophilicity of the carbonyl carbon, though these effects are generally modest compared to direct substitution on the ring.

Functional Group Interconversions of the Carbonyl Moiety

The carbonyl moiety of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Reduction of the Carbonyl Group:

Reduction to an Alcohol: The acetyl group can be reduced to a secondary alcohol (1-(2,4-dichloro-5-methylphenyl)ethanol) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Complete Deoxygenation: The carbonyl can be completely removed and converted to an ethyl group through reactions like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and concentrated acid) reductions. organic-chemistry.org This provides a pathway to 2,4-dichloro-5-ethyltoluene.

Oxidation of the Carbonyl Group:

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using peroxyacids (e.g., m-CPBA) or other peroxides. wikipedia.orgchemeurope.com The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. masterorganicchemistry.com For acetophenones, the aryl group has a higher migratory aptitude than the methyl group. wikipedia.org Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield 2,4-dichloro-5-methylphenyl acetate. wikipedia.orgmasterorganicchemistry.com

| Transformation | Typical Reagents | Predicted Product | Reaction Type |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH or LiAlH₄, Et₂O | 1-(2,4-dichloro-5-methylphenyl)ethanol | Reduction |

| Deoxygenation to Alkane | H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 2,4-dichloro-5-ethyltoluene | Reduction |

| Oxidation to Ester | m-CPBA or CF₃CO₃H | 2,4-dichloro-5-methylphenyl acetate | Baeyer-Villiger Oxidation |

| Conversion to Oxime | H₂NOH·HCl, Base | This compound oxime | Condensation |

| Conversion to Hydrazone | H₂NNH₂, Acid catalyst | This compound hydrazone | Condensation |

Electrophilic and Nucleophilic Aromatic Substitutions on the Dichloromethylphenyl Ring

The reactivity of the aromatic ring is governed by the electronic properties of the existing substituents: the two chloro atoms, the methyl group, and the acetyl group.

Analysis of Substituent Effects on Ring Reactivity and Regioselectivity

The outcome of aromatic substitution reactions is dictated by the combined influence of the substituents on the ring's electron density (reactivity) and the stability of the charged intermediate (regioselectivity).

Electrophilic Aromatic Substitution (EAS): In EAS, the aromatic ring acts as a nucleophile. youtube.com The substituents on the this compound ring have competing effects:

Acetyl Group (-COCH₃): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It strongly reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position (C-3').

Chloro Groups (-Cl): Halogens are deactivating via their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion).

Methyl Group (-CH₃): This is an activating group through an electron-donating inductive effect and hyperconjugation. It is ortho, para-directing.

Nucleophilic Aromatic Substitution (NAS): In NAS, the aromatic ring acts as an electrophile and is attacked by a strong nucleophile. youtube.comlibretexts.org This reaction requires the presence of strong electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate and a good leaving group (like chlorine). youtube.com

The acetyl group is strongly electron-withdrawing and will activate the ring towards NAS, particularly at the ortho and para positions relative to it.

The C-2' and C-4' positions, which bear the chloro leaving groups, are ortho and para to the acetyl group, respectively. This positioning is favorable for the addition-elimination mechanism of NAS.

The C-4' chloro atom is para to the acetyl group and ortho to the methyl group. The C-2' chloro atom is ortho to the acetyl group. The strong activation by the para-acetyl group likely makes the C-4' chlorine more susceptible to substitution than the C-2' chlorine.

| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on NAS |

|---|---|---|---|---|

| Acetyl (-COCH₃) | 1' | Strongly Deactivating | Meta | Strongly Activating |

| Chloro (-Cl) | 2' | Deactivating | Ortho, Para | Leaving Group |

| Chloro (-Cl) | 4' | Deactivating | Ortho, Para | Leaving Group |

| Methyl (-CH₃) | 5' | Activating | Ortho, Para | Weakly Deactivating |

Exploration of Further Halogenation, Nitration, or Sulfonation Reactions

Given the highly deactivated nature of the aromatic ring, forcing conditions would be required for further electrophilic substitution.

Nitration: This would typically employ a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). youtube.comresearchgate.net The most likely position for substitution is C-6', which is ortho to the activating methyl group and avoids being meta to it. However, the steric hindrance from the adjacent methyl group and the deactivating influence from the ortho acetyl group make this reaction difficult. Ipso-substitution, where an existing substituent is replaced, has also been observed in the nitration of some electron-rich acetophenones, but is less likely here. google.com

Halogenation: Further chlorination or bromination would require a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The regiochemical outcome would be governed by the same directing effects discussed above, with the C-6' position being the most probable, yet challenging, site.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. This reaction is often reversible. youtube.com

Modifications and Interconversions of the Halogen and Methyl Substituents

Beyond reactions at the acetyl group and the aromatic ring, the chloro and methyl substituents themselves can be targets for modification.

Modifications of the Methyl Group: The methyl group's C-H bonds are benzylic and thus susceptible to radical reactions.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to form a benzylic halide (e.g., 2,4-dichloro-5-(bromomethyl)acetophenone). This product is a highly valuable synthetic intermediate, as the benzylic halogen can be readily displaced by a wide range of nucleophiles in Sₙ1 or Sₙ2 reactions. A patent for a related halogenated acetophenone describes the halogenation of a methyl group on the aromatic ring.

Interconversions of the Halogen Substituents: As discussed in section 3.2.1, the primary route for the interconversion of the chloro groups is through nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides (e.g., NaOCH₃), amides (e.g., NaNH₂), or thiolates, can displace one or both of the chlorine atoms, provided the reaction conditions are sufficiently forcing. youtube.comlibretexts.org The C-4' chlorine is predicted to be more reactive towards nucleophilic attack due to stabilization of the intermediate by the para-acetyl group.

Aryl Halide Reactivity in Cross-Coupling and Substitution Pathways

The presence of two chlorine atoms on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov While literature specifically detailing the cross-coupling of this compound is limited, the reactivity of aryl chlorides is well-established in several key reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron compound (such as a boronic acid or ester) to form a new C-C bond. This pathway could be used to introduce new aryl or alkyl substituents at the C2' or C4' positions.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. nih.govsbq.org.brorganic-chemistry.org This would allow for the introduction of vinyl groups onto the aromatic ring of this compound.

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling an aryl halide with an amine. mdpi.comcore.ac.ukthermofisher.com This reaction could be employed to synthesize aniline (B41778) derivatives from this compound, which are common precursors for nitrogen-containing heterocycles. ucla.edu

The relative reactivity of the two chlorine atoms (at the C2' and C4' positions) would be influenced by the electronic effects of the other ring substituents and steric hindrance. The acetyl group is electron-withdrawing, which generally activates aryl halides toward oxidative addition to the palladium(0) catalyst. However, the C2'-chloro position is ortho to the bulky acetyl group, which might sterically hinder its reaction compared to the C4'-chloro position. Selective coupling at one position over the other could potentially be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Aryl- or alkyl-substituted acetophenone |

| Heck-Mizoroki Reaction | Alkene (e.g., H₂C=CHR) | C-C | Vinyl-substituted acetophenone |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | C-N | Amino-substituted acetophenone (Aniline derivative) |

Selective Transformations of the Aromatic Methyl Group

The methyl group at the C5' position is a handle for further functionalization, primarily through oxidation or free-radical halogenation reactions.

Oxidation: The benzylic position of the methyl group makes it susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, the methyl group can be oxidized to a carboxylic acid. This transformation would yield 2,4-dichloro-5-acetylbenzoic acid. A similar process is documented for the synthesis of 2,4-dichloro-5-fluoro-benzoic acid from the corresponding acetophenone, where the acetyl group is oxidized using a chlorine solution (hypochlorite). google.com This indicates that both the methyl and acetyl groups are potential sites for oxidation, and achieving selectivity would depend on the chosen reagents and conditions.

Halogenation: Benzylic C-H bonds can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This would convert the methyl group into a halomethyl group (e.g., -CH₂Br), which is a versatile synthetic intermediate. The resulting benzylic halide is highly reactive and can participate in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Precursor

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The acetyl group is the primary reactive site for constructing these ring systems, often via an initial condensation reaction to form a chalcone (B49325) intermediate.

Chalcone Formation and Subsequent Cyclization Reactions

The most direct pathway to heterocyclic synthesis from this compound begins with the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the acetophenone with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. sbq.org.br The product is a 1-(2,4-dichloro-5-methylphenyl)-3-aryl-prop-2-en-1-one.

These chalcone intermediates are versatile precursors for various heterocyclic systems due to the presence of two electrophilic centers (the carbonyl carbon and the β-carbon) and their ability to undergo cyclization reactions. nih.gov One common cyclization is the acid- or base-catalyzed intramolecular Michael addition of a suitably positioned nucleophile. For instance, if the starting acetophenone has a hydroxyl group at the 2'-position, the resulting chalcone can readily isomerize to form a flavanone, an important class of oxygen-containing heterocycles. sbq.org.brmdpi.com While this compound lacks this 2'-hydroxy group, the principle of chalcone cyclization remains a key strategy.

Construction of Bioactive Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Thiazines, Mannich Bases)

The chalcone derived from this compound serves as a key synthon for a variety of nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles and their partially saturated precursors, pyrazolines, can be synthesized by the condensation of chalcones with hydrazine derivatives. nih.govscirp.org The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration. Oxidation of the resulting pyrazoline intermediate yields the aromatic pyrazole (B372694) ring. organic-chemistry.org This method provides a direct route to pyrazoles bearing the 2,4-dichloro-5-methylphenyl substituent. galchimia.commdpi.com

Thiazines: Thiazines are six-membered heterocyclic compounds containing both nitrogen and sulfur. openmedicinalchemistryjournal.com One synthetic route involves the reaction of α,β-unsaturated ketones with reagents containing an S-N synthon. For example, the reaction of a chalcone with thiourea (B124793) can lead to the formation of pyrimidine-thiones, but variations of this chemistry using different building blocks can yield thiazine (B8601807) derivatives. nih.gov A more direct approach could involve reacting the chalcone with a compound containing both a thiol and an amino group, such as 2-aminothiophenol, leading to the formation of benzothiazepine (B8601423) derivatives, a related seven-membered ring system. openmedicinalchemistryjournal.com

Mannich Bases: Mannich bases (β-amino-ketones) are formed through the Mannich reaction, which is a three-component condensation of a compound with an active acidic hydrogen (like this compound), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). thermofisher.comucla.eduoarjbp.com The reaction introduces an aminomethyl group at the carbon alpha to the carbonyl group. These Mannich bases are themselves biologically active and can serve as precursors for other molecules, for instance, by acting as Michael acceptors after elimination of the amine. youtube.comnih.gov

| Target Heterocycle | Key Intermediate | Core Reagents | General Reaction Type |

|---|---|---|---|

| Pyrazole | Chalcone | Hydrazine hydrate (B1144303) or substituted hydrazines | Cyclocondensation |

| Thiazine derivative | Chalcone | Thiourea or aminothiols | Cyclocondensation |

| Mannich Base | This compound | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Aminomethylation |

Development of Oxygen- and Sulfur-Containing Heterocyclic Systems

Beyond flavanones, other oxygen and sulfur heterocycles can be synthesized from this compound and its chalcone derivative.

Oxygen Heterocycles: As mentioned, the synthesis of flavanones typically requires a 2'-hydroxychalcone (B22705) precursor. nih.govrsc.org However, other oxygen heterocycles like pyrans can be formed through different cyclization strategies. For example, a [4+2] cycloaddition (Diels-Alder) reaction where the chalcone acts as the dienophile could potentially be used to construct oxygen-containing six-membered rings.

Sulfur Heterocycles: The chalcone intermediate is key to accessing sulfur-containing heterocycles. A well-established reaction is the synthesis of dihydropyrimidine-2(1H)-thiones through the cyclocondensation of chalcones with thiourea in the presence of a base. nih.gov This reaction provides a straightforward route to a six-membered ring containing two nitrogen atoms and one sulfur atom, decorated with the specific substituents from the chalcone precursors.

Aromatic C-H Bond Functionalization of the this compound Ring

Direct functionalization of the aromatic C-H bonds of the this compound ring represents a modern and atom-economical approach to creating new derivatives. researchgate.netnih.gov The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the ring.

The 2',4'-dichloro-5'-methylphenyl ring has one remaining C-H bond at the C6' position. The substituents present have competing directing effects:

Acetyl Group (-COCH₃): An electron-withdrawing, meta-directing group.

Chloro Groups (-Cl): Electron-withdrawing via induction but ortho-, para-directing due to lone pair resonance.

Methyl Group (-CH₃): An electron-donating, ortho-, para-directing group.

In transition-metal-catalyzed C-H activation, the acetyl group's carbonyl oxygen can act as a directing group, typically favoring functionalization at the ortho position. In this molecule, both ortho positions (C2' and C6') are occupied by a chlorine atom and a hydrogen atom, respectively. Therefore, a palladium- or rhodium-catalyzed, ketone-directed C-H activation would be expected to occur selectively at the C6' position, the only available ortho C-H bond. This could enable the introduction of various functional groups, such as aryl, alkyl, or ester groups, directly onto the aromatic ring without prior functionalization.

Directed and Undirected C-H Activation Strategies

C-H activation is a powerful tool for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes by avoiding pre-functionalization steps. nih.gov These strategies can be broadly categorized as either directed, where a functional group guides the catalyst to a specific C-H bond, or undirected, where the inherent reactivity of the substrate dictates the site of functionalization.

Directed C-H Activation:

In directed C-H activation, a coordinating group on the substrate, known as a directing group, positions a transition metal catalyst in proximity to a specific C-H bond, typically at the ortho-position. researchgate.net For aromatic ketones like this compound, the carbonyl group itself can act as a weak directing group. However, its directing ability is often insufficient for efficient and selective activation. To overcome this, the ketone can be converted into a more strongly coordinating derivative, such as an oxime or a hydrazone, which can effectively direct a variety of transition metal catalysts, including palladium and rhodium. rsc.orgnih.gov

Research on the functionalization of acetophenone oximes has demonstrated that these derivatives are amenable to C-H activation, and the reaction conditions are compatible with various functional groups, including chloro substituents. For instance, studies have shown the successful coupling of acetophenone ketoximes with other molecules, indicating that a similar strategy could be applied to this compound. The presence of the chloro groups on the aromatic ring of this compound would likely influence the electronic properties of the substrate and, consequently, the reactivity and regioselectivity of the C-H activation process.

A general representation of a directed C-H activation of an acetophenone derivative is shown below:

| Catalyst | Directing Group | Coupling Partner | Product | Reference |

| Transition Metal (e.g., Pd, Rh) | Oxime, Hydrazone | Alkenes, Alkynes, Aryl Halides | Functionalized Acetophenone Derivative | rsc.orgnih.gov |

Undirected C-H Activation:

Undirected C-H activation relies on the intrinsic electronic and steric properties of the substrate to control the site of functionalization. nih.gov In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the acetyl group deactivates the aromatic ring towards electrophilic attack, making undirected C-H activation challenging. However, certain catalytic systems, particularly those involving iridium, have shown promise in the ortho-C-H activation of aromatic ketones without the need for a strong directing group. rsc.orgresearchgate.net These reactions typically require high temperatures to overcome the activation barrier. rsc.org The regioselectivity in such cases is often governed by steric factors, with the least hindered ortho C-H bond being the preferred site of activation. researchgate.net

Radical-Mediated C-H Functionalization Mechanisms

Radical-mediated C-H functionalization offers an alternative approach to derivatization that does not rely on transition metal catalysis in all cases and can proceed under milder conditions. amanote.com These reactions involve the generation of a radical species that can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical that can then undergo further reactions.

For this compound, the most likely site for radical-mediated C-H functionalization would be the methyl group of the acetyl moiety (an sp³ C-H bond) or the aromatic C-H bonds (sp² C-H bonds). The formation of a radical at the benzylic position is generally more favorable due to the resonance stabilization of the resulting radical.

One potential strategy involves the use of a radical initiator, such as a peroxide, to generate a reactive radical species that can abstract a hydrogen atom from the methyl group of the acetophenone. The resulting benzylic radical can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

The formation of p-methylacetophenone from citral (B94496) has been shown to proceed through a tert-alkoxy radical intermediate, highlighting the potential for radical pathways to generate substituted acetophenones. nih.govresearchgate.net While not a direct functionalization of a pre-existing acetophenone, this demonstrates the accessibility of radical intermediates on similar structures.

A hypothetical reaction scheme for the radical-mediated functionalization of the methyl group of this compound is presented below:

| Radical Initiator | Radical Acceptor | Product |

| Peroxide (e.g., Benzoyl Peroxide) | Alkene, Alkyne, Halogen Source | Extended chain ketone, Halogenated ketone |

Furthermore, the generation of radicals on the aromatic ring itself can be envisioned, potentially leading to substitution at the remaining C-H position. The electronic effects of the chloro and acetyl substituents would play a crucial role in directing the regioselectivity of such a process.

Computational and Spectroscopic Characterization of 2 ,4 Dichloro 5 Methylacetophenone

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are indispensable tools for predicting the molecular structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry of 2',4'-dichloroacetophenone (B156173) jksus.org.

The optimized structure reveals a nearly planar conformation for the molecule. The acetyl group's orientation relative to the dichlorophenyl ring is a key structural parameter. The calculations confirm the stability of this arrangement, which is influenced by the electronic interactions between the carbonyl group and the aromatic ring, as well as steric effects from the ortho-chloro substituent. The presence of chlorine atoms, being electron-withdrawing, influences the bond lengths and angles of the benzene (B151609) ring.

Table 1: Selected Optimized Geometrical Parameters for 2',4'-dichloroacetophenone (24DCA) from DFT Calculations Note: Data is for the analog 2',4'-dichloroacetophenone.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | ~1.23 Å |

| C-Cl (ortho) Bond Length | ~1.75 Å |

| C-Cl (para) Bond Length | ~1.74 Å |

| C-C (acetyl) Bond Length | ~1.51 Å |

| O=C-C (ring) Angle | ~119° |

| C-C-Cl (ortho) Angle | ~121° |

The addition of a methyl group at the 5'-position in 2',4'-Dichloro-5'-methylacetophenone would cause minimal changes to these core geometric parameters, primarily affecting the local geometry around the C5 carbon of the phenyl ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comwuxibiology.com

For 2',4'-dichloroacetophenone, DFT calculations have been used to determine the energies of these frontier orbitals. jksus.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack. The MEP (Molecular Electrostatic Potential) surface is often analyzed alongside FMOs to identify regions of positive (electron-poor) and negative (electron-rich) potential, which correspond to reactive sites. scienceopen.com

Table 2: Calculated Electronic Properties of 2',4'-dichloroacetophenone (24DCA) Note: Data is for the analog 2',4'-dichloroacetophenone. Energies are illustrative values based on typical DFT calculations.

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | ~ -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low reactivity |

The electron-withdrawing chloro substituents and the carbonyl group lower the energy of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503). The addition of an electron-donating methyl group at the 5'-position would be expected to slightly raise the HOMO energy, thereby marginally decreasing the HOMO-LUMO gap and slightly increasing the molecule's reactivity.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For the analog 2',4'-dichloroacetophenone, the ¹H NMR spectrum shows a singlet for the acetyl methyl protons and distinct signals for the three aromatic protons. rsc.orgchemicalbook.com The ¹³C NMR spectrum shows corresponding signals for the methyl, carbonyl, and eight aromatic carbons. rsc.orgrsc.org

Table 3: ¹H NMR Spectral Data for 2',4'-dichloroacetophenone (24DCA) in CDCl₃ Note: Data is for the analog 2',4'-dichloroacetophenone. rsc.orgchemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.64 | Singlet | 3H | -COCH₃ |

| 7.32 | Doublet of Doublets | 1H | H-5' |

| 7.45 | Doublet | 1H | H-3' |

| 7.54 | Doublet | 1H | H-6' |

Table 4: ¹³C NMR Spectral Data for 2',4'-dichloroacetophenone (24DCA) in CDCl₃ Note: Data is for the analog 2',4'-dichloroacetophenone. rsc.orgrsc.org

| Chemical Shift (δ) ppm | Assignment |

| 30.6 | -COCH₃ |

| 127.4 | C-5' |

| 130.5 | C-3' |

| 130.7 | C-6' |

| 132.5 | C-1' |

| 137.2 | C-2' |

| 137.7 | C-4' |

| 198.8 | C=O |

For the target compound, This compound , the NMR spectra would be very similar but with key differences:

¹H NMR: An additional singlet would appear around 2.4 ppm, corresponding to the new aromatic methyl group (-CH₃) at the 5'-position. The signal for the H-5' proton would be absent, and the remaining two aromatic protons (H-3' and H-6') would appear as singlets due to the loss of adjacent proton coupling.

¹³C NMR: An additional signal for the aromatic methyl carbon would be expected around 21 ppm. The signals for the aromatic carbons would also shift slightly due to the electronic effect of the new methyl group.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint".

A detailed vibrational analysis of 2',4'-dichloroacetophenone has been performed, combining experimental FT-IR and FT-Raman spectra with DFT calculations to assign the observed bands to specific molecular vibrations. jksus.org The most prominent bands are characteristic of the acetophenone core structure.

Table 5: Key Vibrational Frequencies for 2',4'-dichloroacetophenone (24DCA) Note: Data is for the analog 2',4'-dichloroacetophenone. jksus.org

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3000-2900 | ν(C-H) | C-H stretching of the methyl group |

| ~1690 | ν(C=O) | Strong carbonyl group stretching |

| ~1580, 1550 | ν(C=C) | Aromatic ring C=C stretching |

| ~1260 | δ(C-H) | Methyl group bending/deformation |

| ~830 | γ(C-H) | Aromatic C-H out-of-plane bending |

| ~720, ~600 | ν(C-Cl) | C-Cl stretching modes |

The addition of a methyl group at the 5'-position would add its own characteristic C-H stretching and bending modes to the spectra, but the most intense and diagnostic peaks, such as the C=O stretch, would remain in a similar position.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. chemguide.co.uk

For the analog 2',4'-dichloroacetophenone (Molecular Weight: 189.04 g/mol ), the mass spectrum shows a characteristic molecular ion peak cluster. Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) appears as a group of peaks at m/z 188, 190, and 192 with a characteristic intensity ratio. chemicalbook.comwpmucdn.com

The fragmentation is dominated by pathways typical for aromatic ketones. libretexts.org

Alpha-Cleavage: Loss of the methyl radical (•CH₃, 15 Da) to form the highly stable 2,4-dichlorobenzoyl cation.

Acylium Ion Fragmentation: The 2,4-dichlorobenzoyl cation can further lose a molecule of carbon monoxide (CO, 28 Da) to form the 2,4-dichlorophenyl cation.

Table 6: Major Mass Spectral Fragments for 2',4'-dichloroacetophenone (24DCA) Note: Data is for the analog 2',4'-dichloroacetophenone. The m/z values correspond to the most abundant isotopes (³⁵Cl). chemicalbook.com

| m/z | Proposed Fragment Ion | Formula |

| 188 | Molecular Ion [M]⁺ | [C₈H₆Cl₂O]⁺ |

| 173 | [M - CH₃]⁺ | [C₇H₃Cl₂O]⁺ |

| 145 | [M - CH₃ - CO]⁺ | [C₆H₃Cl₂]⁺ |

| 109 | [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ |

| 75 | [C₆H₃]⁺ fragment | [C₆H₃]⁺ |

| 43 | Acetyl Cation | [CH₃CO]⁺ |

For This compound (Molecular Weight: 203.07 g/mol ), the molecular ion peak cluster would be observed at m/z 202, 204, and 206. The fragmentation pattern would be analogous, with the primary fragments being [M - CH₃]⁺ at m/z 187 and the subsequent loss of CO to give a fragment at m/z 159.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional arrangement of atoms and the non-covalent forces between molecules are pivotal in determining the physicochemical properties and biological activity of a chemical compound. For this compound, a detailed understanding of its conformational preferences and intermolecular interactions is crucial, although direct experimental data for this specific molecule is limited. Insights can be drawn from computational studies and experimental findings on structurally related halogenated and substituted acetophenones.

The primary conformational flexibility in this compound arises from the rotation of the acetyl group relative to the dichloromethylphenyl ring. The orientation of the acetyl group is defined by the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group. Theoretical calculations, such as Density Functional Theory (DFT), on substituted acetophenones have shown that the planarity of the molecule is a key factor in its stability. researchgate.netresearchgate.net For many acetophenone derivatives, a planar conformation where the acetyl group is coplanar with the phenyl ring is energetically favored due to the extension of the π-conjugated system.

In the case of ortho-substituted acetophenones, such as those with a halogen at the 2' position, steric hindrance and electrostatic interactions between the substituent and the acetyl group play a significant role in determining the preferred conformation. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for the s-trans conformation, where the carbonyl oxygen is directed away from the fluorine atom. nih.gov This preference is attributed to the repulsion between the electronegative fluorine and oxygen atoms. nih.gov Given the presence of a chlorine atom at the 2' position in this compound, a similar s-trans conformation is expected to be the most stable, minimizing steric and electrostatic repulsion.

The rotational barrier of the acetyl group is another important aspect of conformational analysis. DFT studies on para-substituted acetophenones have shown that electron-donating or -withdrawing groups on the phenyl ring can influence the rotational barrier height. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group will collectively influence the electron density of the phenyl ring and, consequently, the rotational barrier of the C(aryl)-C(acetyl) bond.

Intermolecular interactions are the forces that govern how molecules interact with each other in the solid and liquid states. For this compound, several types of non-covalent interactions are anticipated, including hydrogen bonds, halogen bonds, and π-stacking interactions.

Halogenation has been shown to have a pronounced effect on the hydrogen bonding preferences of acetophenones. nih.govmdpi.com The chlorine atoms in this compound can participate in halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile.

In the solid state, crystal packing is determined by a combination of these intermolecular forces. Analysis of the crystal structures of related dichlorophenyl compounds reveals the prevalence of weak intermolecular interactions such as C-H···O and C-H···π interactions. nih.govresearchgate.net It is plausible that in the crystalline form of this compound, molecules would be arranged to maximize these stabilizing interactions, potentially forming dimers or more extended supramolecular structures. For instance, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming C-H···O interactions with the methyl or aromatic protons of neighboring molecules. Furthermore, the aromatic rings can engage in π-π stacking or T-shaped π-stacking interactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.00 |

| s-cis | ~0° | 3-5 |

| Perpendicular | ~90° | 1-2 (Transition State) |

Note: This data is illustrative and based on typical computational results for ortho-halogenated acetophenones.

Table 2: Estimated Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| C-H···O Hydrogen Bond | Aromatic C-H and Carbonyl O | -1.5 to -2.5 |

| C-H···Cl Interaction | Methyl C-H and Chlorine | -0.5 to -1.0 |

| Halogen Bond (Cl···O) | Chlorine and Carbonyl O | -1.0 to -2.0 |

| π-π Stacking | Phenyl Ring - Phenyl Ring | -2.0 to -4.0 |

Note: These energy values are estimations based on known intermolecular interaction strengths for similar functional groups and are intended for illustrative purposes.

Research Applications and Advanced Materials Development from 2 ,4 Dichloro 5 Methylacetophenone Derivatives

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2',4'-Dichloro-5'-methylacetophenone is a valuable building block in organic synthesis, primarily due to the reactivity of its ketone functional group. fiveable.me This reactivity allows it to serve as a foundational component for constructing more intricate molecular architectures. A primary application is in the synthesis of chalcones, which are α,β-unsaturated ketones.

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction. scispace.comijarsct.co.injapsonline.com In this base-catalyzed reaction, an acetophenone (B1666503) derivative, such as this compound, is condensed with an aromatic aldehyde. The resulting chalcone (B49325) scaffold, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key intermediate for a multitude of other complex molecules. ijarsct.co.innih.gov

The general reaction scheme is as follows:

Figure 1: General scheme for the Claisen-Schmidt condensation to form a chalcone derivative from this compound.

These chalcone intermediates are highly versatile and can undergo further reactions, such as Michael additions and cyclizations, to generate a diverse range of heterocyclic compounds. dergipark.org.tr This positions this compound as a strategic starting material for creating libraries of complex molecules for further investigation. nih.govillinois.edu

Derivatives in Early-Stage Pharmaceutical and Agrochemical Research

The derivatives of this compound are of significant interest in the fields of medicinal chemistry and agrochemical research. The halogen and methyl substituents on the phenyl ring can modulate the lipophilicity, electronic properties, and metabolic stability of the resulting molecules, influencing their biological activity. studyraid.com

Heterocyclic compounds are a cornerstone of pharmaceutical development, with a vast number of drugs containing these structural motifs. nih.govwiley.comdeutscher-apotheker-verlag.de Derivatives of this compound are pivotal in synthesizing novel bioactive heterocycles.

Pyrazolines: One of the most important classes of heterocycles synthesized from chalcone intermediates are pyrazolines. organic-chemistry.org Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are typically formed by the cyclization reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives. dergipark.org.trnih.gov

Various substituted pyrazolines derived from halogenated acetophenones have demonstrated a broad spectrum of pharmacological activities. Research has shown that these compounds can act as:

Anti-inflammatory Agents: Certain pyrazoline derivatives exhibit significant anti-inflammatory properties. mdpi.comresearchgate.net The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). studyraid.com The substitution pattern on the aromatic rings of the pyrazoline scaffold is crucial for this activity.

Antimicrobial Agents: The pyrazoline nucleus is a common feature in many antimicrobial compounds. researchgate.net Studies on various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Cytotoxic Agents: Chalcones and their subsequent heterocyclic derivatives have been extensively investigated for their potential as anticancer agents. nih.govugm.ac.id These compounds can induce apoptosis in cancer cells through various mechanisms. nih.gov The cytotoxic activity is often influenced by the specific substituents on the aromatic rings. ugm.ac.id

The table below summarizes the synthesis of bioactive pyrazolines from chalcone precursors, illustrating the general pathway from acetophenone derivatives.

| Step | Reaction Type | Reactants | Product | Potential Bioactivity |

| 1 | Claisen-Schmidt Condensation | This compound + Substituted Benzaldehyde | Substituted Chalcone | Precursor |

| 2 | Cyclization | Substituted Chalcone + Hydrazine Hydrate | Substituted Pyrazoline | Anti-inflammatory, Antimicrobial, Cytotoxic |

Other Heterocycles: Beyond pyrazolines, the chalcone intermediate can be used to synthesize other bioactive heterocycles like thienopyrimidinones, which have been investigated as potential inhibitors of enzymes such as poly(ADP-ribose)polymerase (PARP). nih.gov

The reactive nature of this compound and its derivatives, particularly the chalcones and pyrazolines, makes them useful as intermediates in the synthesis of specialty chemicals. For instance, certain pyrazoline derivatives that contain an active methylene (B1212753) group have been utilized as couplers in the synthesis of dyestuffs. pjsir.org The extended conjugation in these molecules can lead to chromophoric properties, making them suitable for applications in the dye industry.

Investigation of this compound in Emerging Materials Science

The unique chemical structure of substituted acetophenones is also being explored for applications in materials science, where such scaffolds can be used to create functional materials with tailored properties.

While specific research on incorporating this compound into polymers is nascent, the general strategy of using functionalized aromatic ketones in polymer synthesis is established. The ketone group can be modified to create a polymerizable monomer. For example, it could be converted into a vinyl group or other reactive moiety that can participate in polymerization reactions. The presence of the dichlorinated, methylated phenyl ring within the polymer backbone or as a pendant group could impart properties such as:

Thermal Stability: Aromatic rings are known to enhance the thermal stability of polymers.

Flame Retardancy: The high chlorine content could contribute to flame-retardant properties.

Modified Optical Properties: The aromatic structure can influence the refractive index and other optical characteristics of the material.

The acetophenone scaffold is a versatile platform for developing functional materials. The aromatic ring can be further functionalized, and the ketone group can participate in a variety of chemical transformations to link the molecule to surfaces or other molecules. This allows for the design of materials for applications in sensors, organic electronics, and specialty coatings, where the electronic properties and molecular orientation of the substituted acetophenone unit can be precisely controlled. acs.org

Derivatization for Enhanced Analytical Performance

The chemical structure of this compound, featuring a reactive carbonyl (ketone) group, makes it a candidate for derivatization. This process involves chemically modifying the molecule to enhance its properties for analytical detection. journalajacr.com Derivatization is a crucial strategy in analytical chemistry, employed to improve the separation efficiency, sensitivity, and selectivity of detection for compounds that may otherwise exhibit poor analytical characteristics. nih.govresearchgate.net For acetophenone derivatives, this is particularly relevant for improving detection in various chromatographic and spectroscopic techniques.

Development of Spectroscopic Probes and Chemical Sensors

The structure of this compound can serve as a foundational component, or scaffold, for the synthesis of more complex molecules designed as spectroscopic probes and chemical sensors. nih.gov These sensors are engineered to detect specific analytes (e.g., ions, small molecules) by producing a measurable change in their spectroscopic properties, such as a shift in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). researchgate.netharvard.edu

The development of such sensors often involves a condensation reaction with the ketone group of the acetophenone derivative. A notable example is the synthesis of azine-based chemosensors from acetophenone derivatives. researchgate.net In this approach, two molecules of a substituted acetophenone are reacted with one molecule of hydrazine hydrate. This reaction forms a symmetrical azine derivative, a larger molecule with an extended system of conjugated double bonds. researchgate.net

This new molecular structure can be designed to interact selectively with a specific target analyte. For instance, researchers have synthesized azines from hydroxy-substituted acetophenones that function as effective colorimetric and fluorescent sensors for the cyanide anion (CN⁻). researchgate.net The interaction between the sensor molecule and the cyanide ion alters the electronic structure of the sensor, leading to a distinct and observable response.

Colorimetric Sensing: The binding of the analyte causes a visible color change in the solution, which can be quantified using a UV-Vis spectrophotometer. This allows for "naked-eye" detection in some cases, which is valuable for rapid screening. researchgate.net

Fluorescent Sensing: The sensor molecule is designed to be fluorescent. Upon binding to the target analyte, its fluorescence may be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor). This change in fluorescence intensity is measured with a spectrofluorometer and can provide very low limits of detection (LOD). researchgate.net

The selectivity of these sensors is a critical feature; the sensor for cyanide, for example, showed a high selectivity for cyanide over other anions like fluoride, chloride, bromide, and iodide. researchgate.net The performance of such sensors is characterized by their limit of detection, which indicates the lowest concentration of the analyte that can be reliably measured.

The table below summarizes the development of chemical sensors based on the derivatization of acetophenone compounds.

| Sensor Type | Molecular Design | Target Analyte | Principle of Operation | Observed Response | Reference |

|---|---|---|---|---|---|

| Colorimetric & Fluorescent Chemosensor | Symmetrical azine synthesized from acetophenone derivatives and hydrazine hydrate. | Cyanide Anion (CN⁻) | Selective binding of the cyanide anion to the azine molecule alters its electronic properties. | Visible color change and a significant change in fluorescence intensity upon addition of cyanide. | researchgate.net |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Eco-Friendly and Sustainable Synthetic Routes for 2',4'-Dichloro-5'-methylacetophenone

The traditional synthesis of acetophenones, often relying on Friedel-Crafts acylation, is associated with the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic solvents, which raise environmental concerns. routledge.comresearchgate.net Future research is increasingly directed towards greener and more sustainable synthetic methodologies.

One promising area is the development of solid acid catalysts to replace conventional Lewis acids. Catalysts such as sulfated zirconia have demonstrated effectiveness in Friedel-Crafts acylation, offering advantages like easier separation from the reaction mixture, potential for recycling, and reduced waste generation. rsc.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, as both a catalyst and a green solvent, presents another innovative approach to minimize the use of hazardous and volatile organic solvents. researchgate.net

The table below summarizes some eco-friendly approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |